BenchChemオンラインストアへようこそ!

1-(7-Methylbenzofuran-3-YL)ethanone

PI3K inhibition Anticancer drug discovery Benzofuran SAR

Procure this 3-acetyl-7-methyl benzofuran scaffold for differentiated PI3Kα-targeted anticancer programs (IC50 = 4.1–7.8 µM, surpassing LY294002) or antimicrobial/antivirulence SAR studies (S. aureus MIC = 8 µg/mL; quorum-sensing inhibition). The 7-methyl-3-ethanone configuration delivers a unique stereoelectronic profile — non-interchangeable with 2-acetyl or 5-substituted analogs — ensuring assay reproducibility. Its CNS-compatible XLogP3 ≈ 2.3 and bifunctional reactivity (electrophilic acetyl handle + inert 7-methyl group) streamline hit-to-lead progression. Available at 95% purity. Inquire for bulk pricing.

Molecular Formula C11H10O2
Molecular Weight 174.20
CAS No. 1378823-02-9
Cat. No. B3378021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Methylbenzofuran-3-YL)ethanone
CAS1378823-02-9
Molecular FormulaC11H10O2
Molecular Weight174.20
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CO2)C(=O)C
InChIInChI=1S/C11H10O2/c1-7-4-3-5-9-10(8(2)12)6-13-11(7)9/h3-6H,1-2H3
InChIKeyKZUBMNNQEDYKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Methylbenzofuran-3-YL)ethanone (CAS 1378823-02-9): A Benzofuran-Derived Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Research Procurement


1-(7-Methylbenzofuran-3-yl)ethanone is a synthetic small-molecule heterocyclic compound of the benzofuran class, bearing an acetyl substituent at the 3-position and a methyl group at the 7-position of the fused benzofuran ring system. With molecular formula C11H10O2 and molecular weight 174.20 g/mol, this compound is supplied primarily as a research-grade synthetic intermediate or scaffold for derivatization in medicinal chemistry programs. The benzofuran nucleus is widely recognized for its occurrence in bioactive natural products and its utility as a privileged structure in drug discovery across multiple therapeutic areas, including oncology and infectious diseases. This compound is not a pharmaceutical active ingredient but rather a procurement-eligible building block whose specific substitution pattern confers distinct electronic and steric properties relative to isomeric or differentially substituted benzofuran ethanone analogs .

Why Generic Substitution of 1-(7-Methylbenzofuran-3-YL)ethanone (CAS 1378823-02-9) with Other Benzofuran Ethanones May Compromise Experimental Reproducibility and Pharmacophore Integrity


Procurement decisions involving benzofuran-based ethanone scaffolds cannot rely on simple class-level equivalence, as even minor positional isomerism or substituent variation dramatically alters physicochemical properties and biological target engagement. Structure-activity relationship (SAR) analyses of benzofuran derivatives demonstrate that the position of acetyl substitution (e.g., 2-yl vs. 3-yl ethanone) governs distinct binding modes and potency differentials that can exceed an order of magnitude, while the presence and position of methyl substituents modulate logP, metabolic stability, and off-target interactions. The 7-methyl-3-ethanone configuration represents a specific stereoelectronic arrangement that is not interchangeable with 5-substituted, 2-acetyl, or unsubstituted benzofuran analogs without risk of confounding experimental outcomes. Therefore, generic substitution without structural validation introduces uncontrolled variables that undermine SAR interpretation, assay reproducibility, and cross-study comparability. The evidence presented in Section 3 substantiates the specific differentiation of 1-(7-methylbenzofuran-3-yl)ethanone relative to its closest procurement-available comparators [1].

1-(7-Methylbenzofuran-3-YL)ethanone (CAS 1378823-02-9): Quantitative Differentiation Evidence Guide for Scientific Procurement Decisions


Structural Isomer Differentiation: 3-Acetyl vs. 2-Acetyl Benzofuran Scaffolds Exhibit Divergent PI3Kα Inhibitory Potency

The 3-acetyl substitution pattern characteristic of 1-(7-methylbenzofuran-3-yl)ethanone positions the carbonyl group for optimal hydrogen-bond acceptor interactions with kinase active site residues, whereas 2-acetyl benzofuran analogs exhibit altered binding geometry and reduced potency. In a series of benzofuran-based PI3K inhibitors, compounds bearing the 3-substituted benzofuran scaffold demonstrated nanomolar to low micromolar PI3Kα inhibitory activity (IC50 = 4.1 μM and 7.8 μM for representative 3-substituted derivatives), while 2-substituted benzofuran analogs in parallel studies consistently showed attenuated potency or required additional structural elaboration to achieve comparable target engagement. This positional differentiation is mechanistically grounded in molecular docking analyses revealing that the 3-acetyl orientation facilitates favorable interactions with Val851 in the PI3Kα ATP-binding pocket [1].

PI3K inhibition Anticancer drug discovery Benzofuran SAR

7-Methyl Substitution Modulates Hepatic Cancer Cell Line Selectivity Relative to Unsubstituted Benzofuran Analogs

The 7-methyl substituent confers differential cytotoxicity profiles against liver cancer cell lines of varying p53 mutational status. A 7-methylbenzofuran-derived compound exhibited IC50 = 22 μM against Huh7 hepatocellular carcinoma cells (mutant p53), while showing markedly reduced potency (IC50 > 80 μM) against HepG2 cells (wild-type p53). In contrast, unsubstituted benzofuran derivatives lacking the 7-methyl group typically display non-selective cytotoxicity profiles or require additional substituents to achieve comparable selectivity. This 3.6-fold or greater selectivity differential positions 7-methylbenzofuran scaffolds as privileged starting points for mutant p53-targeted liver cancer therapeutic development .

Hepatocellular carcinoma p53 status Cytotoxicity selectivity

Cytotoxic Potency of Benzofuran-3-yl Ethanone Scaffolds Approaches Doxorubicin Benchmark in Multi-Cell-Line Cancer Panels

Benzofuran-3-yl ethanone derivatives demonstrate broad-spectrum anticancer activity that rivals the clinical chemotherapeutic doxorubicin across multiple human cancer cell lines. In a systematic evaluation, representative benzofuran-3-yl ethanone compounds exhibited IC50 ranges of 8.49–16.72 µM, 6.55–13.14 µM, and 4–8.99 µM across HepG2 (liver), MCF-7 (breast), Hela (cervical), and PC3 (prostate) cell lines. These values compare favorably to doxorubicin's IC50 range of 4.17–8.87 µM in the same assay panel. Notably, the most potent benzofuran-3-yl ethanone derivative (Compound 11, IC50 range 4–8.99 µM) achieved potency overlapping with the doxorubicin benchmark range, while demonstrating a distinct mechanism of action involving PI3Kα inhibition and G2/M cell cycle arrest rather than topoisomerase II inhibition [1].

Anticancer screening Hepatocellular carcinoma Breast cancer Prostate cancer Cervical cancer

Gram-Positive Antimicrobial Potency of Benzofuran Derivatives Achieves Low µg/mL MIC Range

Benzofuran-3-yl ethanone-derived compounds exhibit potent antibacterial activity against Gram-positive pathogens, with representative derivatives achieving MIC values as low as 8 µg/mL against Staphylococcus aureus. This activity stems from the benzofuran nucleus and is further modulated by substitution pattern. Comparative antimicrobial evaluation revealed that Compound 17, a benzofuran derivative structurally related to 1-(7-methylbenzofuran-3-yl)ethanone, demonstrated MIC = 8 µg/mL against S. aureus and MIC = 256 µg/mL against Bacillus cereus. This potency profile is comparable to first-line anti-staphylococcal agents in the single-digit µg/mL MIC range and significantly exceeds the activity of many unsubstituted or mono-substituted benzofuran scaffolds that typically require higher micromolar concentrations to achieve bacterial growth inhibition. Additionally, multiple benzofuran derivatives in the series showed MIC = 512 µg/mL against Gram-negative isolates (E. coli, P. aeruginosa), indicating a broader antimicrobial scope that can be tuned via 7-methyl and 3-acetyl modifications [1].

Antimicrobial resistance Gram-positive bacteria Staphylococcus aureus Benzofuran SAR

7-Methylbenzofuran Scaffolds Offer LogP-Modulated Physicochemical Profile for CNS Penetrance Optimization

The 7-methyl substitution on the benzofuran core significantly alters the lipophilicity profile relative to unsubstituted or hydroxy-substituted analogs, enabling rational tuning of blood-brain barrier permeability and CNS exposure. 1-(7-Methylbenzofuran-3-yl)ethanone exhibits a computed XLogP3-AA value of approximately 2.3 (based on the 7-methylbenzofuran parent scaffold, MW 174.20), placing it within the optimal lipophilicity window (logP 2–4) for CNS drug candidates. In contrast, unsubstituted 1-(benzofuran-3-yl)ethanone (MW 160.17) possesses lower logP (~1.5–1.8), while 5-hydroxy-2-methylbenzofuran-3-yl ethanone analogs exhibit substantially reduced logP (~0.8–1.2) due to polar hydroxyl substitution. This 0.5–1.5 log unit differential translates to an estimated 3–30 fold difference in predicted brain-to-plasma partition ratio based on established CNS MPO scoring algorithms. Furthermore, the absence of a 2-position substituent in the target compound maintains rotational freedom at the acetyl attachment point, a feature that distinguishes it from 2-methylbenzofuran-3-yl ethanone analogs (MW 188.22) which possess higher logP (~2.8–3.2) and increased steric bulk [1].

Drug-likeness CNS drug discovery Lipophilicity Physicochemical properties

Quorum-Sensing Inhibitory Activity Distinguishes Benzofuran-3-yl Ethanones from Conventional Antibiotics

Benzofuran-3-yl ethanone derivatives exhibit quorum-sensing (QS) inhibitory activity that is mechanistically distinct from their direct antimicrobial effects, providing an antivirulence dimension absent in conventional bactericidal antibiotics. In a standardized QS inhibition assay using Chromobacterium violaceum as the reporter strain, multiple benzofuran-3-yl ethanone derivatives produced QS inhibition zones ranging from 2 to 7 mm at sub-inhibitory concentrations. This antivirulence activity occurs independently of direct bacterial killing and targets the acyl-homoserine lactone (AHL)-mediated signaling pathways that regulate biofilm formation and virulence factor expression. In contrast, doxorubicin and LY294002, the reference compounds used in anticancer and PI3K benchmarking studies, lack measurable QS inhibitory activity. The dual antimicrobial/antivirulence profile of benzofuran-3-yl ethanone scaffolds provides a unique experimental tool for dissecting bacterial pathogenesis mechanisms and evaluating combination strategies that may reduce selection pressure for antibiotic resistance [1].

Antivirulence therapy Quorum sensing Biofilm inhibition Chromobacterium violaceum

1-(7-Methylbenzofuran-3-YL)ethanone (CAS 1378823-02-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Oncology Drug Discovery: PI3Kα-Targeted Lead Optimization and Mutant p53 Hepatocellular Carcinoma Research

Medicinal chemistry teams developing PI3Kα-targeted anticancer therapeutics should prioritize this 3-acetyl benzofuran scaffold based on its validated kinase inhibitory activity (IC50 = 4.1–7.8 µM for representative analogs, surpassing the reference LY294002 benchmark of 6.18 µM) [1]. The 7-methyl substitution provides an additional selectivity layer, with derivative compounds exhibiting 3.6-fold preferential cytotoxicity toward mutant p53 hepatocellular carcinoma (Huh7 IC50 = 22 µM) over wild-type p53 cells (HepG2 IC50 > 80 µM) . Furthermore, the scaffold's broad-spectrum anticancer potency (IC50 = 4–16.72 µM across HepG2, MCF-7, Hela, and PC3 cell lines) overlaps with the doxorubicin benchmark range (4.17–8.87 µM) while operating through a distinct PI3K-mediated mechanism involving G2/M cell cycle arrest rather than topoisomerase II inhibition, offering a non-cross-resistant chemotype for combination therapy exploration [1].

Antimicrobial Resistance Research: Dual-Action Gram-Positive Antibacterial and Quorum-Sensing Antivirulence Agent Development

Investigators focused on antimicrobial resistance and antivirulence strategies should procure this benzofuran-3-yl ethanone scaffold to exploit its dual pharmacological profile. The chemotype demonstrates potent anti-staphylococcal activity (MIC = 8 µg/mL against S. aureus) that approaches clinically relevant single-digit µg/mL benchmarks, while simultaneously exhibiting quorum-sensing inhibitory activity (2–7 mm inhibition zones against C. violaceum) that targets bacterial virulence regulation without imposing direct selective pressure for resistance [1]. This dual antimicrobial/antivirulence mechanism is absent in conventional antibiotics and provides a unique experimental system for dissecting AHL-mediated signaling pathways and evaluating combination therapeutic strategies that may extend the clinical utility of existing antibiotics. The scaffold's activity against both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa, MIC = 512 µg/mL) isolates further supports broad-spectrum antimicrobial SAR exploration [1].

CNS Drug Discovery: LogP-Optimized Scaffold for Blood-Brain Barrier Penetrant Lead Generation

Neuroscience drug discovery programs requiring CNS-penetrant small molecules should select this 7-methyl-3-acetyl benzofuran scaffold based on its computed physicochemical profile (XLogP3-AA ≈ 2.3; MW = 174.20 g/mol), which resides within the optimal lipophilicity window (logP 2–4) for blood-brain barrier permeability [2]. Relative to procurement-available comparators, this compound offers a 0.5–1.5 log unit lipophilicity advantage over unsubstituted and hydroxy-substituted analogs (estimated 3–30 fold improvement in brain penetration potential) while avoiding the excessive logP (>2.8) and increased molecular weight (MW = 188.22) of 2-methylbenzofuran-3-yl ethanone analogs that may compromise aqueous solubility and metabolic stability [2]. The absence of 2-position substitution maintains rotational freedom at the acetyl attachment point, facilitating target engagement conformational sampling. This pre-optimized property profile reduces the need for iterative lipophilicity-tuning syntheses and accelerates hit-to-lead progression for neurological targets.

Chemical Biology Tool Compound Synthesis: Versatile Electrophilic Scaffold for Parallel Library Derivatization

Chemical biology laboratories and core facilities requiring versatile building blocks for parallel synthesis should procure this scaffold based on its bifunctional reactivity profile. The 3-position acetyl group provides an electrophilic carbonyl handle for condensation reactions (hydrazone, oxime, and chalcone formation), while the 7-methyl substituent remains inert to most derivatization conditions, enabling modular library synthesis without protecting group strategies. This reactivity profile distinguishes it from 2-acetyl benzofuran isomers, which exhibit altered regioselectivity in cycloaddition and condensation reactions, and from 5-hydroxy analogs that require protection/deprotection sequences [1]. The scaffold's demonstrated tractability in generating bioactive derivatives—including those with PI3K inhibitory (IC50 = 4.1–20.5 µM), cytotoxic, and antimicrobial activities—validates its utility as a core structure for diversity-oriented synthesis and chemical probe development. Commercial availability at 95% purity from multiple suppliers supports reproducible SAR studies and scale-up feasibility for hit validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(7-Methylbenzofuran-3-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.